4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Overview

Description

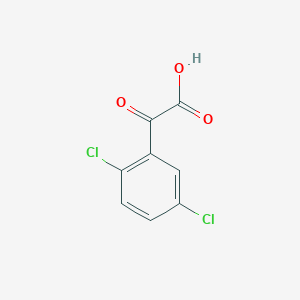

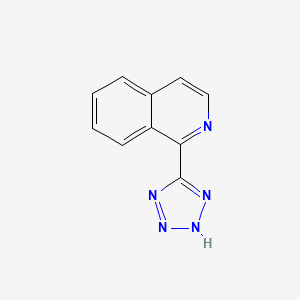

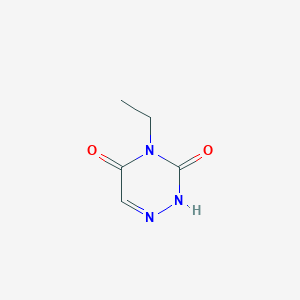

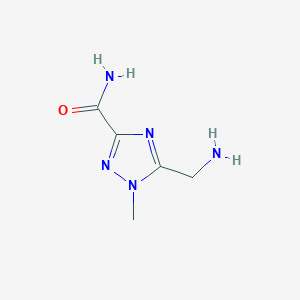

4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (ETTD) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is an aromatic compound that is composed of a six-membered ring with two nitrogens and four carbons. This compound is synthesized from ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (ETTD) and is used as a starting material for the synthesis of other compounds. ETTD has been studied for its potential applications in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of other compounds, such as drugs and pharmaceuticals. 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has also been studied for its potential applications in organic synthesis, biochemistry, and pharmacology. In biochemistry, 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been studied for its potential as an inhibitor of enzymes, such as cytochrome P450. In pharmacology, 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been studied for its potential as an anti-cancer drug. In addition, 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been studied for its potential applications in the fields of drug delivery, drug targeting, and drug metabolism.

Mechanism of Action

The exact mechanism of action of 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is not fully understood. However, it is believed that 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione may act as an inhibitor of enzymes, such as cytochrome P450. This enzyme is involved in the metabolism of drugs and other compounds, and inhibition of this enzyme could lead to increased levels of certain drugs in the body. In addition, 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione may also act as an anti-cancer drug by inhibiting the growth of cancer cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione have not been extensively studied. However, it is believed that 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione may act as an inhibitor of enzymes, such as cytochrome P450. This enzyme is involved in the metabolism of drugs and other compounds, and inhibition of this enzyme could lead to increased levels of certain drugs in the body. In addition, 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione may also act as an anti-cancer drug by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is its high yield and relatively easy synthesis. This makes it an ideal starting material for the synthesis of other compounds. In addition, 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a relatively stable compound, meaning it is not easily degraded or destroyed. However, one of the main limitations of using 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is that it is a relatively expensive compound and can be difficult to obtain.

Future Directions

There are many potential future directions for the study of 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione. One potential direction is to further investigate the biochemical and physiological effects of 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione. Additionally, further research could be conducted on the potential applications of 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione in the fields of drug delivery, drug targeting, and drug metabolism. Another potential direction is to develop more efficient and cost-effective methods for the synthesis of 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione. Finally, further research could be conducted on the potential of 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione as an inhibitor of enzymes, such as cytochrome P450.

Synthesis Methods

4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is synthesized from ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione) by a two-step process. The first step involves the reaction of 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione with an acid catalyst to form a cyclic intermediate. This intermediate is then reacted with a base to form the final product, 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione. The reaction is carried out in a polar solvent, such as methanol, and the reaction temperature is typically around 100°C. The reaction yields a high yield of 4-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione and is relatively easy to perform.

properties

IUPAC Name |

4-ethyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-8-4(9)3-6-7-5(8)10/h3H,2H2,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTUTBMZVOWQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=NNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310480 | |

| Record name | 4-Ethyl-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1,2,4-triazine-3,5(2H,4H)-dione | |

CAS RN |

1627-31-2 | |

| Record name | NSC227395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B6597932.png)

![4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride](/img/structure/B6597953.png)

![2-[1-(carboxymethyl)cycloheptyl]acetic acid](/img/structure/B6597959.png)

![tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate](/img/structure/B6597962.png)